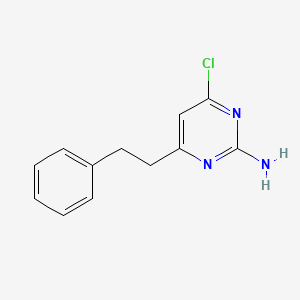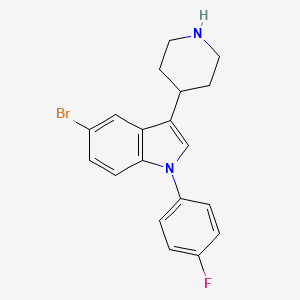
3-(1-(4-Chlorophenyl)cyclobutyl)-5,6,7,8-tetrahydrocinnoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-(4-Chlorophenyl)cyclobutyl)-5,6,7,8-tetrahydrocinnoline is a synthetic organic compound characterized by a cyclobutyl ring attached to a chlorophenyl group and a tetrahydrocinnoline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(4-Chlorophenyl)cyclobutyl)-5,6,7,8-tetrahydrocinnoline typically involves multiple steps:
-
Formation of the Cyclobutyl Ring: : The initial step involves the formation of the cyclobutyl ring. This can be achieved through a cyclization reaction of a suitable precursor, such as 4-chlorophenylacetonitrile, using a Grignard reagent followed by reduction .
-
Attachment of the Chlorophenyl Group: : The chlorophenyl group is introduced via a nucleophilic substitution reaction. This step often requires the use of a strong base and a suitable leaving group to facilitate the substitution.
-
Formation of the Tetrahydrocinnoline Moiety: : The final step involves the formation of the tetrahydrocinnoline ring system. This can be achieved through a cyclization reaction involving an appropriate precursor, such as a substituted aniline, under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclobutyl ring or the tetrahydrocinnoline moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be performed on the chlorophenyl group or the tetrahydrocinnoline ring. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group. Common nucleophiles include amines and thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-(1-(4-Chlorophenyl)cyclobutyl)-5,6,7,8-tetrahydrocinnoline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a pharmacological agent. Studies focus on its interactions with biological targets, such as enzymes and receptors, to understand its therapeutic potential.
Medicine
In medicine, this compound is explored for its potential use in the treatment of various diseases. Its structural features suggest it may have activity against certain types of cancer, neurological disorders, and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its stability and reactivity make it suitable for applications in polymer science and materials engineering.
Mécanisme D'action
The mechanism of action of 3-(1-(4-Chlorophenyl)cyclobutyl)-5,6,7,8-tetrahydrocinnoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Chlorophenyl)cyclobutylamine: Shares the cyclobutyl and chlorophenyl groups but lacks the tetrahydrocinnoline moiety.
5,6,7,8-Tetrahydrocinnoline: Contains the tetrahydrocinnoline ring but lacks the cyclobutyl and chlorophenyl groups.
Uniqueness
3-(1-(4-Chlorophenyl)cyclobutyl)-5,6,7,8-tetrahydrocinnoline is unique due to the combination of its structural features. The presence of both the cyclobutyl ring and the tetrahydrocinnoline moiety provides a distinct set of chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
918873-18-4 |
|---|---|
Formule moléculaire |
C18H19ClN2 |
Poids moléculaire |
298.8 g/mol |
Nom IUPAC |
3-[1-(4-chlorophenyl)cyclobutyl]-5,6,7,8-tetrahydrocinnoline |
InChI |
InChI=1S/C18H19ClN2/c19-15-8-6-14(7-9-15)18(10-3-11-18)17-12-13-4-1-2-5-16(13)20-21-17/h6-9,12H,1-5,10-11H2 |
Clé InChI |
STGPSNVBCYPXFC-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=NN=C(C=C2C1)C3(CCC3)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


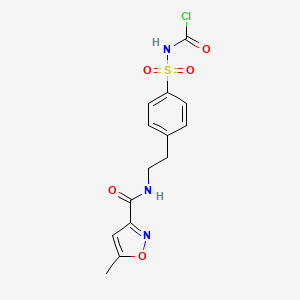

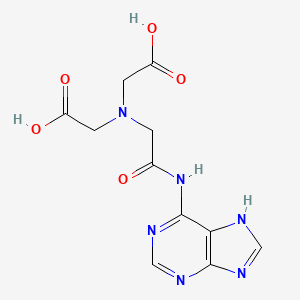
![6-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12909356.png)

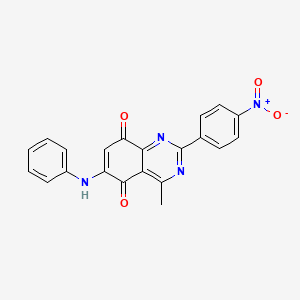
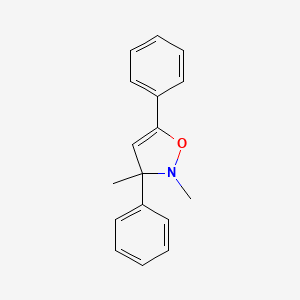
![3-(6-Methoxypyridin-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12909379.png)

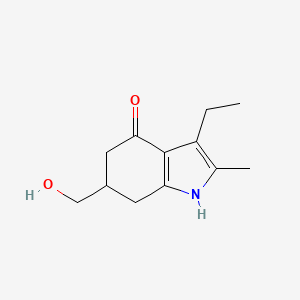
![N,N-Dimethyl-6-[(E)-phenyldiazenyl]pyridazin-3-amine](/img/structure/B12909407.png)

